Sub-Nanomolar HDAC6 Inhibition Potency vs. Key Reference Inhibitors: 0.601 nM IC50
CAS 866132-91-4 inhibits recombinant HDAC6 with an IC50 of 0.601 nM in the HDAC-Glo luminescent assay [1]. This potency places it among high-affinity HDAC6 inhibitors. For context, the widely used reference inhibitor Tubastatin A exhibits an HDAC6 IC50 of 15 nM in cell-free assays—approximately 25-fold weaker than CAS 866132-91-4 [2]. Nexturastat A, a benchmark selective HDAC6 inhibitor, shows an IC50 of 5.02 nM—approximately 8-fold weaker [3]. Ricolinostat (ACY-1215), a clinically investigated HDAC6 inhibitor, has an IC50 of 5 nM—also approximately 8-fold weaker . Within the same WO2021067859 patent series, Compound I-8B (BDBM50557844) achieves an IC50 of 0.275 nM, representing an approximately 2.2-fold higher potency than CAS 866132-91-4 under identical assay conditions [4]. These data position CAS 866132-91-4 in the sub-nanomolar potency tier, substantially more potent than most commercially available HDAC6 reference inhibitors.
| Evidence Dimension | HDAC6 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.601 nM (HDAC-Glo luminescent assay, recombinant HDAC6, unknown species origin) |
| Comparator Or Baseline | Tubastatin A IC50 = 15 nM; Nexturastat A IC50 = 5.02 nM; Ricolinostat IC50 = 5 nM; WO2021067859 Compound I-8B IC50 = 0.275 nM |
| Quantified Difference | ~25-fold more potent than Tubastatin A; ~8-fold more potent than Nexturastat A and Ricolinostat; ~2.2-fold less potent than intra-series Compound I-8B |
| Conditions | HDAC-Glo luminescent assay; recombinant HDAC6; data sourced from BindingDB (target compound and I-8B) and published literature (comparator inhibitors) |
Why This Matters
Sub-nanomolar potency enables lower compound loading in cellular and in vivo assays, reducing solvent toxicity, off-target-driven artifacts, and cost per experiment compared to reference inhibitors requiring 8- to 25-fold higher concentrations to achieve equivalent target engagement.
- [1] BindingDB BDBM50557848 (CHEMBL4777764). WO2021067859, Compound I-21. IC50: 0.601 nM. Assay: Inhibition of recombinant HDAC6 (unknown origin) using luminescent substrate by HDAC-Glo assay. View Source
- [2] NCATS Inxight Drugs. Tubastatin A: potent and selective HDAC6 inhibitor, IC50 = 15 nM (cell-free assay), >1000-fold selectivity over other HDAC isoforms except HDAC8 (57-fold). View Source
- [3] Nexturastat A. IC50 = 5.02 ± 0.60 nM against HDAC6; >190-fold selectivity over other HDACs. Data sourced from multiple vendor datasheets and PMC Table 1. View Source
- [4] BindingDB BDBM50557844 (CHEMBL4748025). WO2021067859, Compound I-8B. IC50: 0.275 nM. Assay: Inhibition of recombinant HDAC6 (unknown origin) using luminescent substrate by HDAC-Glo assay (identical assay to target compound). View Source
